molecular formula C8H14O B14428256 (3-Methylcyclohex-2-en-1-yl)methanol CAS No. 80729-05-1

(3-Methylcyclohex-2-en-1-yl)methanol

Cat. No.: B14428256
CAS No.: 80729-05-1
M. Wt: 126.20 g/mol
InChI Key: AOFMOQFRVAWTSX-UHFFFAOYSA-N
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Description

(3-Methylcyclohex-2-en-1-yl)methanol is a monoterpenoid alcohol featuring a cyclohexene ring substituted with a methyl group at position 3 and a hydroxymethyl (-CH2OH) group at position 1. Its structure combines the reactivity of a conjugated diene (from the cyclohexene ring) with the polarity of a primary alcohol, making it valuable in organic synthesis and fragrance applications.

Properties

CAS No.

80729-05-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3-methylcyclohex-2-en-1-yl)methanol

InChI

InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h5,8-9H,2-4,6H2,1H3

InChI Key

AOFMOQFRVAWTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclohex-2-en-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methylcyclohex-2-enone using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields the desired alcohol product .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 3-methylcyclohex-2-enone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

    Oxidation: 3-Methylcyclohex-2-enone.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

(3-Methylcyclohex-2-en-1-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Structure Features Functional Groups Molecular Weight (g/mol) CAS Number
(3-Methylcyclohex-2-en-1-yl)methanol Cyclohexene + methyl (C3) + -CH2OH (C1) Primary alcohol, alkene ~124 (estimated) Not explicitly listed
3-Methylcyclohexan-1-ol Saturated cyclohexane + methyl + -OH Secondary alcohol 114.187 591-24-2
3-Methylcyclohex-2-en-1-ol Cyclohexene + methyl (C3) + -OH (C1) Secondary alcohol, alkene 114.17 20053-41-2
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate Cyclohexene + methyl (C3) + acetate ester Ester, alkene 196.286 1204-30-4

Key Differences :

  • Ring Saturation : The target compound and 3-methylcyclohex-2-en-1-ol share a cyclohexene ring, while 3-methylcyclohexan-1-ol has a saturated ring, reducing its reactivity toward electrophilic additions .
  • Functional Groups : The primary alcohol (-CH2OH) in the target contrasts with secondary alcohols (-OH) in analogs, affecting acidity (pKa ~16–18 for primary vs. ~19–20 for secondary alcohols) and nucleophilicity .

Physicochemical Properties

Boiling Points and Solubility

  • This compound: Estimated boiling point ranges between 200–220°C (similar to 3-methylcyclohex-2-en-1-ol ). Higher water solubility than ester derivatives due to hydrogen bonding .
  • 3-Methylcyclohexan-1-ol : Boiling point ~175°C; moderate water solubility (1–10 g/L) .
  • 3-Methyl-6-(1-methylethyl)-cyclohex-2-en-1-yl acetate : Boiling point ~250°C; hydrophobic due to the ester group .

Spectroscopic Data

  • IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) is characteristic of the primary alcohol in the target, distinct from ester carbonyl peaks (~1700 cm⁻¹) in derivatives .
  • NMR : The -CH2OH group in the target would show protons at δ 3.5–4.0 (1H, t) and δ 1.8–2.2 (2H, m) in ¹H NMR, differing from ester methyl groups (δ 2.0–2.5) .

Oxidation and Derivatization

  • Primary Alcohol Oxidation: this compound can be oxidized to the corresponding aldehyde or carboxylic acid, unlike secondary alcohols (e.g., 3-methylcyclohexan-1-ol) .
  • Esterification : Reacts with acyl chlorides or anhydrides to form esters (e.g., analogous to 3-methyl-6-(1-methylethyl)-cyclohex-2-en-1-yl acetate) .
  • Silyl Ether Formation : Protection of the -CH2OH group with tert-butyldimethylsilyl (TBS) chloride enhances stability in synthetic pathways, as seen in silyloxyallyl cation intermediates .

Diels-Alder Reactivity

The cyclohexene ring in the target compound can act as a diene in Diels-Alder reactions, a feature absent in saturated analogs like 3-methylcyclohexan-1-ol .

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